molecular formula C26H28N4O3 B2636230 N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1251594-91-8

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide

Cat. No.: B2636230
CAS No.: 1251594-91-8
M. Wt: 444.535
InChI Key: GPDXVWYPBBYJQX-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate molecular structure, which includes a benzodioxole ring, a dimethylphenyl group, and a pyridazinyl-piperidine moiety

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the benzodioxole intermediate, followed by the introduction of the dimethylphenyl group through a Friedel-Crafts acylation reaction. The pyridazinyl-piperidine moiety is then synthesized separately and coupled with the benzodioxole-dimethylphenyl intermediate using a palladium-catalyzed cross-coupling reaction. The final step involves the formation of the carboxamide group through an amidation reaction under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors for certain steps, as well as the implementation of green chemistry principles to minimize waste and environmental impact. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets within cells. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it could inhibit the activity of kinases involved in cell signaling, leading to altered cellular responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide stands out due to its complex structure, which allows for a diverse range of chemical reactions and potential applications. Its unique combination of functional groups makes it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-17-5-7-20(12-18(17)2)22-8-10-25(29-28-22)30-11-3-4-21(15-30)26(31)27-14-19-6-9-23-24(13-19)33-16-32-23/h5-10,12-13,21H,3-4,11,14-16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDXVWYPBBYJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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